2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine
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Overview
Description
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine is a versatile chemical compound with significant potential in scientific research. This compound is known for its unique properties and applications, making it a valuable subject of study in various fields.
Scientific Research Applications
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
The compound 3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole is a derivative of piperidine . Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions . The pyrazin-2-yloxy and sulfonyl groups in the compound may also contribute to its interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Piperidine derivatives are known to have various pharmacological applications, suggesting that they can induce changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine involves a highly regioselective method. One-pot preparation of 3,5-disubstituted isoxazoles can be achieved by reacting terminal alkynes with n-BuLi, followed by aldehydes, and then treating with molecular iodine and hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted isoxazoles.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethylisoxazole
- 4-(Pyrazin-2-yloxy)piperidine
- Sulfonylisoxazole derivatives
Uniqueness
2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3,5-dimethyl-4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10-14(11(2)22-17-10)23(19,20)18-7-3-12(4-8-18)21-13-9-15-5-6-16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIYMHWEWCCAAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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